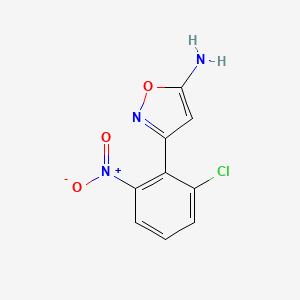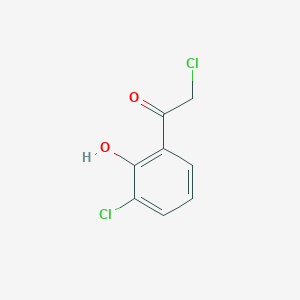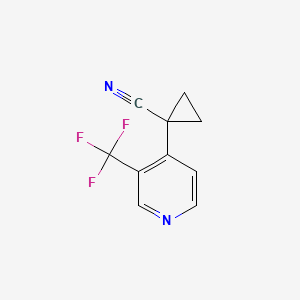
3,3-Dimethylcycloheptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylcycloheptane-1-carboxylic acid is a cycloalkane derivative with a seven-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the third carbon of the cycloheptane ring and a carboxylic acid functional group attached to the first carbon. Cycloalkanes, including 3,3-Dimethylcycloheptane-1-carboxylic acid, are known for their stability and unique chemical properties due to their ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcycloheptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,3-Dimethylcycloheptane-1-carboxylic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylcycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylcycloheptane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,3-Dimethylcycloheptane-1-carboxylic acid depends on its specific application and the target molecules it interacts withThe methyl groups may also affect the compound’s hydrophobicity and overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptane: A simpler cycloalkane with a seven-membered ring but without the carboxylic acid group.
3,3-Dimethylcyclohexane-1-carboxylic acid: A similar compound with a six-membered ring instead of a seven-membered ring
Uniqueness
3,3-Dimethylcycloheptane-1-carboxylic acid is unique due to its specific ring size and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical properties and reactivity compared to other cycloalkanes .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3,3-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ORHOKPIIXIZAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC(C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)









